3,6-Dihydro-2H-thiopyran-3-ol
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Overview
Description
3,6-Dihydro-2H-thiopyran-3-ol is a sulfur-containing heterocyclic compound It belongs to the class of thiopyrans, which are six-membered rings containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro-2H-thiopyran-3-ol can be achieved through several methods. One common approach involves the reaction of diallyl sulfide with donor-acceptor diazo compounds in an aqueous medium using blue-LED irradiation. This method results in the formation of sulfanyl dienes, which are then converted into thiopyrans using ring-closing metathesis in water .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydro-2H-thiopyran-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Halogenation reactions, such as bromination, can introduce halogen atoms into the thiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Bromination can be carried out using bromine or N-bromosuccinimide in solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Bromo-substituted thiopyrans.
Scientific Research Applications
3,6-Dihydro-2H-thiopyran-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Dihydro-2H-thiopyran-3-ol involves its interaction with molecular targets and pathways. The sulfur atom in the thiopyran ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but the compound’s ability to undergo oxidation and reduction reactions plays a significant role in its effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-thiopyran: Another thiopyran derivative with similar chemical properties.
Tetrahydrothiopyran-4-one: A related compound with a different functional group.
Uniqueness
3,6-Dihydro-2H-thiopyran-3-ol is unique due to its specific structure and reactivity
Properties
IUPAC Name |
3,6-dihydro-2H-thiopyran-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS/c6-5-2-1-3-7-4-5/h1-2,5-6H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFJUCNOFLRBJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CS1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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